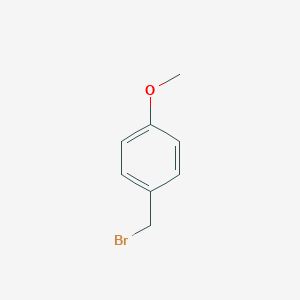

4-Methoxybenzyl bromide

概述

描述

It is a colorless to light yellow liquid that is commonly used in organic synthesis as a reagent for the protection of hydroxyl groups . The compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl bromide can be synthesized through the bromination of 4-methoxytoluene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to minimize the formation of by-products .

化学反应分析

Types of Reactions: 4-Methoxybenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Reduction reactions can convert the bromide to 4-methoxytoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

Nucleophilic Substitution: Products include 4-methoxybenzyl amine, 4-methoxybenzyl thiol, and 4-methoxybenzyl alcohol.

Oxidation: Major products are 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

Reduction: The primary product is 4-methoxytoluene.

科学研究应用

Synthesis and Use in Peptide Chemistry

PMBBr is significantly employed in the synthesis of PMB esters, which serve as protecting groups for carboxylic acids during peptide synthesis. The protection of amino acids using PMBBr allows for selective reactions without interfering with other functional groups.

Case Study: PMB Ester Formation

In a study by Georg et al., PMBBr was used to synthesize PMB esters from hindered carboxylic acids. The reaction required heating to achieve satisfactory yields, demonstrating PMBBr's utility even in challenging synthetic scenarios .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Glycine derivative | 85 | DMF, 100 °C |

| Cephalosporin | 57 | TBAF, DMF |

| Glucuronic acid | 71 | TBAF, PMBBr |

Applications in Organic Synthesis

PMBBr is recognized as a "workhorse" protecting group in organic synthesis due to its ease of formation and cleavage. Its applications extend beyond peptide synthesis into various organic methodologies.

Example: Total Synthesis

PMB esters have been pivotal in total syntheses of complex natural products. For instance, researchers have utilized PMB esters in the total synthesis of various bioactive compounds, showcasing their importance in synthetic pathways .

Green Chemistry Approaches

Recent advancements have seen the application of PMBBr in greener synthetic methodologies. A study highlighted the energy-efficient synthesis of N-4'-methoxybenzyl-1,10-phenanthrolinium bromide using PMBBr, demonstrating its role in sustainable chemistry practices .

Toxicological Considerations

While PMBBr is valuable in synthetic applications, it is essential to consider its toxicological profile. Prolonged exposure can lead to respiratory issues and skin irritation, necessitating appropriate safety measures during handling .

作用机制

The mechanism of action of 4-methoxybenzyl bromide primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, which allows the compound to react readily with nucleophiles. The methoxy group on the benzene ring provides electron-donating effects, stabilizing the intermediate carbocation formed during the reaction .

相似化合物的比较

4-Methoxybenzyl chloride: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the weaker leaving group.

4-Methoxybenzyl alcohol: Contains a hydroxyl group instead of a bromine atom. It is used as a precursor in various chemical syntheses.

4-Methoxybenzaldehyde: An oxidation product of 4-methoxybenzyl bromide, used in the synthesis of fragrances and pharmaceuticals.

Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. The presence of the bromine atom makes it a more reactive electrophile compared to its chloride counterpart, allowing for a wider range of chemical transformations .

生物活性

4-Methoxybenzyl bromide (PMBBr), a compound characterized by its methoxy group and bromine substituent, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a reactant in the synthesis of bioactive compounds, including potential pharmaceuticals.

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in organic solvents, but less stable than its chloride counterpart .

Biological Activity Overview

This compound is noted for its utility in synthesizing compounds that exhibit significant biological activities. Research indicates that it serves as a precursor for various derivatives that can act on biological targets, particularly in cancer therapy and enzyme inhibition.

1. Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit tubulin polymerization, a critical process in cell division. This activity is essential for the development of anticancer agents. For instance, compounds synthesized from PMBBr have shown efficacy against cancer cell lines by arresting cells in the G(2)/M phase of the cell cycle, leading to apoptosis .

| Compound | Mechanism of Action | Cancer Type | Efficacy |

|---|---|---|---|

| SMART-H | Tubulin inhibition | Prostate | %T/C: 30% |

| SMART-F | Tubulin inhibition | Melanoma | %T/C: 25% |

2. Enzyme Inhibition

PMBBr has been utilized in the development of diarylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors, which are promising candidates for anti-inflammatory drugs. The structural modifications facilitated by PMBBr allow for the exploration of various substituents that enhance inhibitory activity against COX-2 .

Mechanistic Studies

Research into the mechanisms involving PMBBr has revealed that it can participate in both SN1 and SN2 reaction pathways when reacting with nucleophiles. This duality is significant for understanding its reactivity and potential applications in synthesizing complex organic molecules .

Case Study 1: Synthesis of Anticancer Agents

A study published in Cancer Research explored the synthesis of novel compounds derived from PMBBr that exhibited potent anticancer properties. The study highlighted:

- Synthesis Method : Reaction of PMBBr with various amines.

- Results : Several derivatives showed IC50 values in the low nanomolar range against multiple cancer cell lines.

Case Study 2: COX-2 Inhibition

In another investigation, researchers synthesized a series of diarylpyrazoles using PMBBr as a starting material. The findings indicated:

- Efficacy : Compounds demonstrated significant selectivity for COX-2 over COX-1.

- Potential Application : These compounds could serve as lead candidates for developing anti-inflammatory therapies.

属性

IUPAC Name |

1-(bromomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGRWGTZFONRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181878 | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-25-0 | |

| Record name | 4-Methoxybenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Methoxybenzyl bromide in organic synthesis?

A1: this compound is primarily used as a protecting group for alcohols and amines in organic synthesis. [, ] It is particularly useful for its ability to be selectively removed under mild conditions.

Q2: How does this compound react with alcohols to form protected derivatives?

A2: The reaction involves the nucleophilic attack of the oxygen atom of the alcohol on the benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a 4-methoxybenzyl ether. This ether linkage serves as a protecting group for the alcohol functionality. []

Q3: Can you provide examples of specific applications of this compound in the synthesis of complex molecules?

A3: * Oligonucleotide synthesis: It has been successfully used to protect the 2'-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. []* Synthesis of Ferruginol: It was a key reagent in the coupling reaction for the synthesis of ferruginol, a precursor to taxodione, a naturally occurring diterpenoid with potential medicinal properties. []

Q4: Are there any studies on the kinetics and mechanism of reactions involving this compound?

A4: Yes, studies have investigated the solvolysis of this compound in various solvents. The observed linear correlation using the Grunwald–Winstein equation and the positive azide salt effect suggest significant nucleophilic solvent participation in the reaction mechanism. []

Q5: What is the impact of the 4-methoxy substituent on the reactivity of this compound?

A5: The 4-methoxy substituent, being an electron-donating group, increases the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity facilitates the protection of alcohols and other nucleophilic functional groups. []

Q6: Is there research on the synthesis of this compound using green chemistry principles?

A7: Yes, researchers have developed a green chemistry approach for the synthesis of (1)–N–4’– methoxybenzyl–1,10-phenanthrolinium bromide using solvent-free techniques, improving the sustainability of the process. []

Q7: What are the spectroscopic characteristics of this compound?

A8: While the provided abstracts do not offer specific spectroscopic details, this compound is typically characterized using techniques like IR, 1H-NMR, and mass spectrometry. These methods help confirm its structure and purity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。